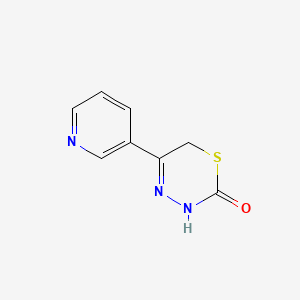
2-Hexenoic acid, trimethylsilyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexenoic acid, trimethylsilyl ester, (E)- is an organic compound with the molecular formula C12H26O3Si2 and a molecular weight of 274.5040 g/mol . This compound is a derivative of 2-hexenoic acid, where the carboxyl group is esterified with trimethylsilyl groups. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, trimethylsilyl ester, (E)- typically involves the esterification of 2-hexenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-Hexenoic acid+Trimethylsilyl chloride→2-Hexenoic acid, trimethylsilyl ester, (E)-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Hexenoic acid, trimethylsilyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Hexenoic acid and trimethylsilanol.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: New esters or amides depending on the nucleophile.
Scientific Research Applications
2-Hexenoic acid, trimethylsilyl ester, (E)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexenoic acid, trimethylsilyl ester, (E)- involves its ability to undergo hydrolysis, oxidation, and substitution reactions. The trimethylsilyl group provides stability and protection to the carboxylic acid moiety, allowing for controlled reactions under specific conditions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Hexenoic acid, methyl ester, (E)-: Similar ester but with a methyl group instead of trimethylsilyl.
2-Hexenoic acid, ethyl ester, (E)-: Another ester with an ethyl group.
2-Hexenedioic acid, bis(trimethylsilyl) ester, (E)-: A related compound with two trimethylsilyl ester groups.
Uniqueness
2-Hexenoic acid, trimethylsilyl ester, (E)- is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and reactivity compared to other esters. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
CAS No. |
88239-46-7 |
|---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
trimethylsilyl hex-2-enoate |
InChI |
InChI=1S/C9H18O2Si/c1-5-6-7-8-9(10)11-12(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KARYOLQGIPCTTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


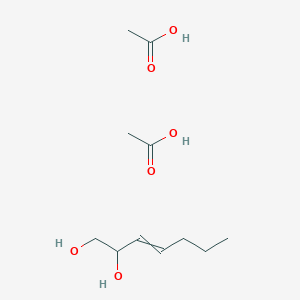
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)


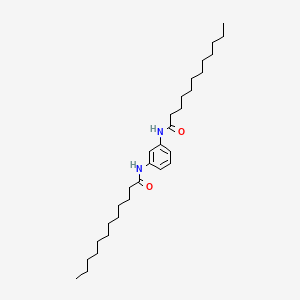
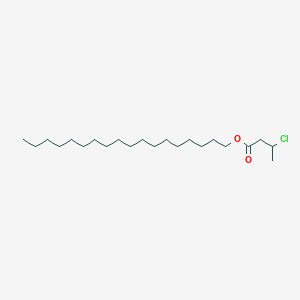
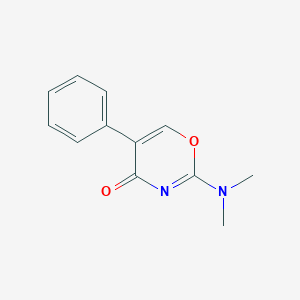
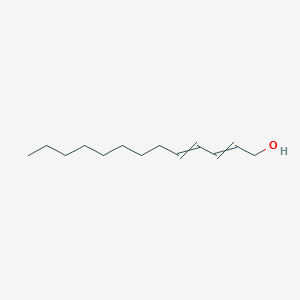
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
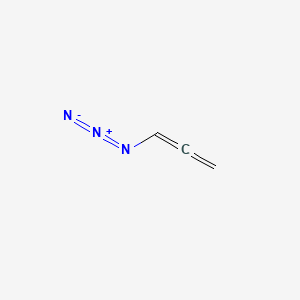
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
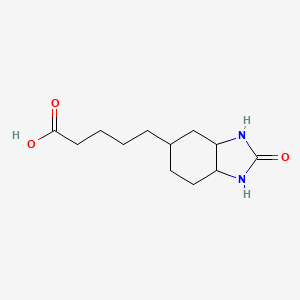
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
